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Ancymidol

Cat. No.: B087201
CAS No.: 12771-68-5
M. Wt: 256.30 g/mol
InChI Key: HUTDUHSNJYTCAR-UHFFFAOYSA-N
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Description

Historical Context of Ancymidol Discovery and Initial Characterization

This compound, chemically identified as α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidinemethanol, was developed by Elanco Products Company, a division of Eli Lilly and Co. californiaagriculture.org. It was first registered for use as a plant growth regulator in 1973 epa.gov. Early research focused on its practical application in horticulture and agriculture to control plant height and produce more compact and commercially desirable ornamental plants californiaagriculture.org.

Initial characterization studies in the 1970s established this compound as a potent inhibitor of gibberellin biosynthesis. Gibberellins (B7789140) are plant hormones that play a crucial role in stem elongation biotrend.com. Research demonstrated that this compound effectively reduces internode elongation, leading to a dwarfing effect in a wide range of plant species californiaagriculture.orgnih.gov. The primary mechanism of action was identified as the inhibition of ent-kaurene (B36324) oxidation, a critical step in the gibberellin biosynthetic pathway nih.govscispace.com. Specifically, this compound blocks the cytochrome P450-dependent monooxygenases responsible for the conversion of ent-kaurene to ent-kaurenoic acid scispace.com.

These early studies solidified this compound's classification as a Type II gibberellin biosynthesis inhibitor, distinguishing it from other growth retardants with different modes of action scispace.com. The initial research laid the groundwork for its use not only as a commercial product but also as a scientific tool to study the role of gibberellins in plant growth and development.

Evolution of Research Perspectives on this compound

The scientific view of this compound has evolved from being solely a gibberellin biosynthesis inhibitor to a more complex molecule with multiple physiological effects. A significant shift in this perspective came with the discovery of its impact on cellulose (B213188) synthesis nih.govnih.govresearchgate.net. Research published in the early 2000s demonstrated that this compound can inhibit cellulose biosynthesis in a manner that is independent of its anti-gibberellin activity nih.govresearchgate.net.

This dual functionality has opened new avenues for research, positioning this compound as a valuable tool for dissecting the intricate relationship between plant cell expansion, cell wall synthesis, and hormonal regulation nih.govnih.gov. Studies have shown that at higher concentrations, the inhibitory effects of this compound on plant growth cannot be reversed by the external application of gibberellins, indicating a secondary mode of action nih.govnih.gov. This secondary action is attributed to its interference with cellulose synthesis, a fundamental process for cell wall formation and, consequently, plant morphogenesis nih.govresearchgate.net.

This expanded understanding has led to the use of this compound in studies aimed at elucidating the mechanisms that coordinate cell wall deposition with cell expansion nih.gov. Its unique ability to uncouple these two processes to some extent provides researchers with a chemical tool to investigate the regulatory networks governing plant cell growth.

Current State of this compound Research: Emerging Themes and Directions

Current research on this compound continues to explore its established roles while also venturing into new areas. Two prominent emerging themes are its application in plant tissue culture and its use as a biochemical probe for studying specific enzyme families.

In the field of plant micropropagation, this compound is being investigated for its ability to improve the quality and efficiency of in vitro plant production. It has been shown to promote shoot proliferation, control undesirable vitrification (a physiological disorder in tissue-cultured plants), and enhance the development of stronger roots and shoots in various species, including date palm and asparagus uobasrah.edu.iqresearchgate.netresearchgate.net. Its growth-retarding properties are also utilized for the slow-growth conservation of plant germplasm in vitro researchgate.net.

Another significant area of current research involves the use of this compound as an inhibitor of cytochrome P450 enzymes scispace.comresearchgate.net. This characteristic is not only central to its role in inhibiting gibberellin biosynthesis but also makes it a useful tool in broader biochemical and pharmacological studies. By selectively inhibiting certain P450 enzymes, researchers can investigate the metabolic pathways of other compounds and explore the functions of these enzymes in various biological systems nih.govmdpi.comcriver.commdpi.com.

Future research is likely to focus on further elucidating the molecular targets of this compound, particularly in relation to its effects on cellulose synthesis. Identifying the specific components of the cellulose synthesis machinery that interact with this compound could provide deeper insights into cell wall biology nih.govnih.gov. Furthermore, its potential applications in biotechnology and synthetic biology, for example, in manipulating plant architecture or as a scaffold for the design of more specific enzyme inhibitors, represent exciting future directions for this compound research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B087201 Ancymidol CAS No. 12771-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol
Source PubChem
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InChI

InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUTDUHSNJYTCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2034338
Record name Ancymidol
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Molecular Weight

256.30 g/mol
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Physical Description

Solid; [Merck Index] White to beige granular crystals; [Reference #1]
Record name Ancymidol
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Vapor Pressure

0.0000002 [mmHg]
Record name Ancymidol
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CAS No.

12771-68-5
Record name (±)-Ancymidol
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Record name Ancymidol [ANSI:BSI:ISO]
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Record name Ancymidol
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Record name α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol
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Record name ANCYMIDOL
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Mechanisms of Action of Ancymidol

Gibberellin Biosynthesis Inhibition by Ancymidol

The growth-retarding effects of this compound are a direct consequence of its interference with the synthesis of gibberellins (B7789140). epa.gov The addition of gibberellic acid to plants treated with this compound can completely reverse the growth inhibition, confirming that the compound's primary target is the gibberellin biosynthesis pathway. nih.govnih.govoup.com

This compound specifically targets a group of enzymes known as cytochrome P450 (CYP450) mono-oxygenases. scispace.com These enzymes are crucial catalysts in the gibberellin biosynthesis pathway. frontiersin.org The specific enzyme inhibited by this compound is ent-kaurene (B36324) oxidase, a member of the CYP701 family of cytochrome P450 enzymes. frontiersin.orgoup.com This enzyme's activity is dependent on receiving electrons from a partner protein, NADPH-cytochrome P450 reductase (CPR). frontiersin.org

Research has conclusively identified ent-kaurene oxidase as the direct target of this compound. oup.com Studies using cell-free enzyme preparations from various plant sources have demonstrated this compound's potent inhibitory effect on this enzyme. For instance, in microsomal preparations from the endosperm of immature Marah macrocarpus seeds, this compound was shown to be a powerful inhibitor of ent-kaurene oxidation. nih.gov Similarly, experiments with cell-free systems from pea shoot tips (Pisum sativum) showed that this compound effectively blocks the enzymatic conversion of ent-kaurene. nih.gov

Table 1: Research Findings on this compound's Inhibition of ent-Kaurene Oxidase
Study SystemKey FindingReference
Microsomal preparations from Marah macrocarpus endospermThis compound inhibits ent-kaur-16-ene oxidation with a Ki (inhibition constant) of approximately 2 x 10-9 M. nih.gov
Cell-free enzyme preparations from pea shoot tips (Pisum sativum) and wild cucumber (Marah oreganus) endospermThis compound at a concentration of 10-6 M completely blocks the conversion of ent-kaurene to ent-kaurenol. nih.gov
Arabidopsis plants overexpressing the ent-kaurene oxidase (KO) cDNAThese KO-overexpressing lines demonstrated resistance to the dwarfing effects of this compound, further confirming KO as the target. oup.com

The inhibition of ent-kaurene oxidase by this compound directly halts the conversion of ent-kaurene into ent-kaurenoic acid. scispace.com This conversion is not a single reaction but a multi-step process, and its blockage is the crucial molecular effect of this compound. scispace.comnih.gov This specific blockade prevents the formation of downstream precursors necessary for the synthesis of active gibberellins. lifetechindia.com

The enzymatic conversion of ent-kaurene to ent-kaurenoic acid is a three-step oxidative process, and all three steps are catalyzed by the single cytochrome P450 enzyme, ent-kaurene oxidase. scispace.comoup.com this compound effectively inhibits all three of these sequential oxidation reactions. scispace.comnih.gov Research on the endosperm of wild cucumber (Marah macrocarpus) demonstrated that this compound inhibits the oxidation of ent-kaurene, ent-kaurenol, and ent-kaurenal with comparable efficiency. nih.govnih.gov This comprehensive inhibition ensures a significant disruption in the gibberellin production line. scispace.com

Table 2: The Three Oxidative Steps from ent-Kaurene to ent-Kaurenoic Acid Inhibited by this compound
StepSubstrateProductEnzyme
1ent-kaureneent-kaurenolent-kaurene oxidase (a CYP450 mono-oxygenase)
2ent-kaurenolent-kaurenal
3ent-kaurenalent-kaurenoic acid

The direct biochemical consequence of this compound's enzymatic inhibition is a significant reduction in the pool of extractable gibberellin-like substances in treated plants. nih.gov This reduction in hormone levels is the physiological basis for the observed growth retardation. For example, studies on Phaseolus vulgaris (bean) plants have shown that treatment with this compound drastically lowers the amount of extractable gibberellin-like activity. nih.gov

Table 3: Effect of this compound on Gibberellin Content
Plant SpeciesTreatmentObserved EffectReference
Phaseolus vulgaris (Bean)This compoundDrastically reduced the amount of extractable gibberellin-like activity. nih.gov

Downstream Effects on Gibberellin-Regulated Pathways

Reversibility of growth reduction with exogenous gibberellin application

The growth-retardant effects of this compound, which are primarily linked to its inhibition of gibberellin (GA) biosynthesis, can be significantly counteracted by the external application of gibberellins. Research across various plant species has demonstrated that the dwarfing effects induced by this compound can be partially or fully reversed when the plant is supplied with exogenous GA.

In studies on Phaseolus vulgaris (common bean), the addition of gibberellin was found to completely relieve the dwarfing effects caused by this compound treatment nih.govsemanticscholar.org. Similarly, in sorghum, the growth inhibition and delayed flowering induced by this compound were almost completely overcome by the simultaneous application of gibberellic acid (GA3) koreascience.kr. This reversal effect highlights that this compound's primary impact on stature is the reduction of endogenous GA levels nih.govnih.gov.

Further evidence comes from research on maize cell cultures, where a partial reversion of the inhibitory effects of this compound on cell growth was observed when the cultures were supplemented with 100 µM GA3 researchgate.netresearchgate.net. In Carlina acaulis, the application of gibberellin not only counteracted the stem elongation inhibition caused by this compound but also promoted further growth beyond control values researchgate.net. This strong body of evidence confirms that supplying the deficient hormone can bypass the biochemical blockade imposed by this compound.

Interference with gibberellin-induced growth responses

This compound interferes with gibberellin-induced growth responses by directly inhibiting the biosynthesis of active gibberellins nih.govclinisciences.comepa.gov. The primary molecular target of this compound is the enzyme ent-kaurene oxidase, a cytochrome P450 mono-oxygenase nih.gov. This enzyme is critical for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway scispace.com.

By inhibiting this enzyme, this compound effectively reduces the plant's production of gibberellins nih.govnih.gov. This leads to a deficiency of the hormone responsible for stimulating cell division and longitudinal cell expansion, which are the primary drivers of stem elongation libretexts.org. Consequently, plants treated with this compound exhibit a more compact growth form due to the suppression of growth between nodes epa.gov. Studies have confirmed that this compound treatment drastically reduces the amount of extractable, biologically active gibberellins in plants nih.govkoreascience.kr. Therefore, this compound acts by creating a chemical blockage in a crucial metabolic pathway, thereby preventing the plant from executing GA-dependent growth programs like internode elongation.

Gibberellin-Independent Mechanisms of this compound Action

Beyond its well-documented role as a gibberellin biosynthesis inhibitor, this compound possesses a second, distinct mechanism of action that is independent of its anti-GA effects nih.govnih.gov. This novel activity involves the direct inhibition of cellulose (B213188) synthesis, which impacts plant cell expansion and cell wall metabolism through a separate pathway nih.govresearchgate.netresearchgate.netnih.gov. This GA-independent action means that even in the presence of sufficient gibberellin, this compound can still exert significant effects on plant cell structure and growth researchgate.netnih.gov.

Inhibition of Cellulose Synthesis

This compound has been identified as a potent inhibitor of cellulose synthesis, an action that is not related to its effect on gibberellin levels nih.govclinisciences.comnih.gov. This inhibitory effect is observed in various plant systems, including tobacco and maize cell cultures researchgate.netresearchgate.netnih.gov. The symptoms of this compound treatment at the cellular level, such as the formation of localized bulges and cell malformations, are very similar to those caused by conventional cellulose synthesis inhibitors like isoxaben and 2,6-dichlorobenzonitrile (DCB) nih.gov. This suggests that this compound targets a fundamental step in the process of building the primary structural component of the plant cell wall nih.gov.

Effect on Cellulose Content and Incorporation into Cell Walls

Biochemical studies have provided direct evidence of this compound's effect on cellulose content. In maize cell cultures, treatment with 500 µM this compound resulted in an approximately 60% reduction in the cellulose content of the cell walls compared to untreated cells researchgate.netresearchgate.netnih.gov.

Further radiolabeling experiments confirmed this finding, showing that this compound significantly reduced the incorporation of [¹⁴C]glucose into α-cellulose, the primary form of cellulose in the cell wall researchgate.netnih.gov. Crucially, the simultaneous application of GA3 did not reverse this reduction in cellulose incorporation researchgate.netnih.gov. This result provides definitive proof that this compound's inhibitory effect on cellulose synthesis is mechanistically distinct from its action on gibberellin biosynthesis.

Table 1: Effect of this compound on Maize Cell Wall Composition

Treatment Cellulose Content Reduction Reversibility by GA3 Key Finding
500 µM this compound ~60% Not reversible This compound directly inhibits cellulose incorporation into the cell wall.
500 µM this compound + 100 µM GA3 ~60% (cellulose content still reduced) Not reversible The inhibition of cellulose synthesis is a Gibberellin-independent mechanism.
Compensation by other cell wall components (e.g., xylans)

Plants possess mechanisms to compensate for stresses that affect cell wall integrity. In response to the this compound-induced reduction in cellulose, maize cells exhibit a compensatory increase in the biosynthesis of other cell wall components, specifically xylans, a type of hemicellulose researchgate.netnih.gov.

Research has shown that while cellulose synthesis is inhibited, the incorporation of [³H]arabinose into a hemicellulose-enriched fraction is increased in this compound-treated cells researchgate.netnih.gov. Furthermore, this compensatory response is supported by gene expression data, which shows an up-regulation of genes involved in arabinoxylan biosynthesis, namely ZmIRX9 and ZmIRX10L researchgate.netnih.gov. This indicates that the cell actively remodels its wall by enhancing the production of xylans to partially compensate for the structural deficit caused by the lack of cellulose.

Table 2: Summary of this compound's Reversibility by Exogenous Gibberellin

Plant System Effect of this compound Reversibility by Gibberellin (GA) Reference
Phaseolus vulgaris (Bean) Dwarfing / Growth retardation Complete nih.govsemanticscholar.org
Sorghum Growth inhibition / Delayed flowering Almost Complete koreascience.kr
Maize Cell Cultures Inhibition of cell growth Partial researchgate.netresearchgate.net
Carlina acaulis Inhibition of stem elongation Complete (and promoted further growth) researchgate.net

Table of Compounds | Compound Name | | | :--- | | this compound | | Cellulose | | ent-kaurene | | ent-kaurenoic acid | | Gibberellin / Gibberellic Acid (GA3) | | Isoxaben | | Xylans | | 2,6-dichlorobenzonitrile (DCB) |

Unique Features Compared to Conventional Cellulose Synthesis Inhibitors

This compound's inhibition of cellulose synthesis presents unique characteristics not observed with conventional inhibitors like isoxaben and 2,6-dichlorobenzonitrile (DCB). nih.govnih.gov While conventional inhibitors typically induce cell shape malformations, this compound exhibits a distinct dose-dependent effect. nih.gov At concentrations around 100 μM, this compound causes cell malformations, such as bulges, which is a result of insufficient cellulose synthesis leading to localized weakening of the cell wall. nih.gov

However, at a high concentration of 1 mM, this compound induces a different and unique response: it completely inhibits cell elongation and the deposition of new cell wall material without causing the typical malformations. nih.gov This specific high-dose effect, where cell expansion is halted along with cellulose synthesis, has not been observed with other cellulose synthesis inhibitors. nih.govnih.gov This suggests that this compound's mode of action is different from that of isoxaben and DCB. nih.gov

Coordination with Cell Expansion and Cell Wall Synthesis Control

Evidence suggests that this compound targets a regulatory step where cell wall synthesis and cell expansion are coupled. nih.govnih.govoup.com Plant cell expansion is a complex process requiring the controlled loosening of the existing cell wall and the coordinated deposition of new material to maintain structural integrity against turgor pressure. nih.gov this compound appears to interfere with this coordination. nih.gov

The unique ability of high concentrations of this compound (~1 mM) to inhibit both cellulose synthesis and cell expansion simultaneously supports this hypothesis. nih.gov By blocking both processes, the cell avoids the fate seen with other inhibitors where the wall weakens, bulges, and potentially bursts. nih.gov This indicates that this compound may act on a crucial regulatory point that links the machinery of cell wall construction with the mechanics of cell growth. nih.govnih.gov

Modulation of Cell Division and Cell Elongation

This compound distinctly modulates both cell division and elongation, primarily in a concentration-dependent manner. nih.gov At concentrations that cause cell malformations (around 100 μM), this compound disrupts polarized cell elongation, leading to the formation of bulges instead of normal axial growth. nih.gov

At higher concentrations (1 mM), while cell elongation is clearly inhibited, the process of nuclear division is not necessarily arrested. nih.gov However, this compound impairs the formation of a new cell wall following nuclear division, a critical step in cytokinesis. nih.gov This demonstrates an effect on the physical separation of daughter cells, which relies on new wall synthesis, rather than on the cell cycle's progression itself.

Interaction with Other Metabolic Pathways

This compound is well-known as a plant growth retardant that inhibits gibberellin (GA) biosynthesis. nih.govresearchgate.net It achieves this by inhibiting the enzyme ent-kaurene oxidase, a cytochrome P450 mono-oxygenase, which is a key step in the GA synthesis pathway. nih.govresearchgate.net However, its ability to inhibit cellulose synthesis is not related to this anti-gibberellin action. nih.govnih.govresearchgate.net Studies have confirmed that this compound reduces the incorporation of [14C]glucose into α-cellulose, and this effect is not reversed by the simultaneous application of GA. nih.gov

Interestingly, the inhibition of cellulose synthesis by this compound triggers a compensatory response in other cell wall metabolic pathways. nih.gov In maize cells treated with this compound, a significant reduction in cellulose content is met with an enhancement in the biosynthesis of arabinoxylans, a type of hemicellulose. nih.gov This is evidenced by the up-regulation of genes involved in xylan (B1165943) synthesis, such as ZmIRX9 and ZmIRX10L. nih.gov

Effects on Sterol Levels

Despite its role as an inhibitor of certain synthesis pathways, this compound does not appear to retard plant growth by inhibiting sterol synthesis. nih.gov Studies on Phaseolus vulgaris have shown that the growth retardation caused by this compound occurs without a corresponding net increase in sterol levels. nih.gov This finding indicates that the compound's growth-regulating effects are not attributable to an interference with the sterol biosynthesis pathway. nih.gov

Physiological and Morphological Responses to Ancymidol

Regulation of Plant Architecture and Growth

Ancymidol significantly influences various aspects of plant architecture and vegetative growth, leading to more compact and aesthetically desirable forms, particularly in horticultural applications.

Reduced Internode Elongation and Compact Growth

A hallmark effect of this compound is its capacity to reduce internode elongation, resulting in a more compact growth habit in treated plants pic.intwikipedia.orgflybase.org. This effect is a direct consequence of its inhibition of gibberellin biosynthesis pic.intwikipedia.org. This compound is commercially utilized to produce compact container-grown bedding and foliage plants, including chrysanthemums, Easter lilies, and poinsettias pic.intwikipedia.org. Research indicates that this compound effectively retards internode elongation without severely disrupting other essential growth processes wikidata.org.

Studies on tropical foliage plants, such as Tradescantia fluminensis, Philodendron scandens subsp. oxycardium, and Fatshedera, demonstrated that this compound treatments led to a notable decrease in internodal length and promoted a more compact growth habit wikidata.org. This reduction in internodal length was consistent across varying artificial light intensities for these species, suggesting that this compound can negate the elongating effect of higher light levels wikidata.org. Generally, increasing concentrations of this compound resulted in a more pronounced reduction in internode length wikidata.org. For instance, in Tradescantia fluminensis and Philodendron scandens subsp. oxycardium, higher concentrations of this compound (e.g., 1.0 mg/pot) consistently led to the greatest decrease in internodal length wikidata.org. In Phaseolus vulgaris, this compound also retarded shoot elongation thegoodscentscompany.com.

Control of Plant Height

Quantitative studies have shown significant height reductions across various plant species. For example, this compound foliar sprays at concentrations of 66 and 132 mg·liter⁻¹ a.i. significantly decreased the height of four sunflower cultivars researchgate.netmade-in-china.com. In hybrid lily (Lilium speciosum hybrids), this compound treatments achieved an 11% and 16% reduction in plant height compared to untreated control plants wikipedia.org. Application methods also influence efficacy; media treatments of this compound generally proved more effective in controlling plant height than foliar sprays in bedding plants, with increasing application rates leading to a linear reduction in height wikipedia.org. This effect was observed in species such as Salvia splendens, Pelargonium × hortorum, Tagetes erecta, Begonia semperflorens-cultorum, and Antirrhinum majus wikipedia.org.

Table 1: Influence of this compound on Plant Height Reduction

Plant SpeciesThis compound Application Method/ConcentrationObserved Height Reduction (vs. Control)Source
Sunflower cultivars (4 types)Foliar spray (66 & 132 mg·liter⁻¹ a.i.)Significant decrease (quantitative data not specified as percentage) researchgate.netmade-in-china.com
Hybrid LilySoil drench (0.125 or 0.25 mg a.i. per pot)11% and 16% reduction wikipedia.org
Bedding Plants (various)Media treatments (increasing rates)Linear reduction (quantitative data not specified as percentage) wikipedia.org

Effects on Leaf Formation and Expansion

This compound influences leaf development, affecting both formation and expansion. It has been observed to arrest leaf formation wikidata.org and significantly reduce leaf area researchgate.netmade-in-china.com. This reduction in leaf area may be attributed to decreased cell division within the leaf meristem or reduced cell enlargement in the epidermis researchgate.net.

A notable physiological response to this compound treatment is the development of darker green foliage wikidata.orgresearchgate.netmade-in-china.com. This enhanced coloration has been consistently observed across various foliage and flowering plants wikidata.org. Further investigation revealed that this compound increased chlorophyll (B73375) content per unit leaf area in sunflower cultivars researchgate.netmade-in-china.com. In some sunflower cultivars, an increase in chlorophyll a, b, and total chlorophyll was also measured on a weight basis researchgate.netmade-in-china.com. Beyond chlorophyll, this compound was found to increase the levels of certain xanthophylls, specifically neoxanthin, violaxanthin, and lutein, in sunflower, while showing no effect on β-carotene levels researchgate.netmade-in-china.com. In contrast, the addition of this compound to Narcissus shoots cultured in liquid medium induced hyperhydric malformation and morphogenetic changes, including the formation of meristematic centers on isolated leaf sections herts.ac.uk.

Influence on Root Development

The impact of this compound on root development is complex and can vary depending on the plant species, concentration, and application timing. While some sources suggest it can promote root growth in certain species wikipedia.org, other research indicates a suppressive effect on root elongation.

In dwarf pea (Pisum sativum 'Little Marvel'), this compound strongly suppressed both shoot and root elongation wikidata.org. However, the inhibitory effect on root elongation could be reversed by the application of gibberellin A3 (GA3), indicating that a low concentration of gibberellin is crucial for normal root elongation by maintaining cell wall extensibility wikidata.orgcenmed.com. This compound treatment in dwarf pea led to increased root thickening, characterized by a higher number of cells per cross-section and lateral expansion of cortical cells wikidata.org. It also suppressed cell-wall extensibility, leading to short, thick cells with galactose-rich cell walls, whereas GA3 promoted extensibility and slender roots with galactose-poor cell walls wikidata.orgcenmed.com.

In asparagus seedlings (Asparagus officinalis L.), increasing this compound rates from 0.03 to 1.0 mg/plant decreased bud number and fern dry weight herts.ac.uk. When applied at 1.0 mg/plant to young (3.5-week-old) asparagus plants, this compound reduced fleshy root production and caused root necrosis herts.ac.uk. However, this reduction was not observed in older plants (5.5 to 7.5 weeks old) herts.ac.uk. Interestingly, increasing this compound rates generally increased the number of fleshy roots relative to buds, with this effect being more pronounced at earlier developmental stages herts.ac.uk. This compound at 0.50 mg/plant or less, applied to 7.5-week-old asparagus plants, was found to enhance the production of stocky, compact transplants herts.ac.uk. Furthermore, in in vitro asparagus plantlets, this compound accelerated plantlet production, promoted the development of stronger roots and shoots, and suppressed undesirable callus proliferation wikidata.org. It has been noted to substantially improve the rooting of asparagus shoots in vitro wikidata.org. In Phaseolus vulgaris, this compound also retarded root elongation thegoodscentscompany.com. Conversely, high rates of this compound applied as soil drenches to woody ornamentals resulted in roots becoming coarse, stunted, and enlarged herts.ac.uk.

Reproductive Development and Flowering Physiology

This compound's influence extends to reproductive development, particularly in the context of flowering.

Modulation of Flowering Time

As a plant growth regulator, this compound can influence flowering, with effects ranging from promotion to delay, depending on the specific plant and application wikipedia.org. It is used in horticulture to enhance flowering wikipedia.orgfishersci.ca. While this compound is known to optimize fruit set in some crops, such as strawberries, by ensuring a higher proportion of flowers develop into marketable fruits fishersci.ca, its direct impact on the timing of flowering (e.g., days to visible bud or anthesis) can be less pronounced or non-existent in certain species. For instance, in hybrid lily, this compound treatments did not affect the number of days from planting to visible bud or the days from planting to anthesis of the first flower per inflorescence wikipedia.org. Similarly, the total number of flowers per inflorescence or the number of aborting buds were not affected by this compound treatments in hybrid lily wikipedia.org.

Applications and Research Methodologies in Plant Science

Horticultural and Agronomic Research Applications

Ancymidol's ability to control plant height and promote a more compact growth habit has been widely studied in various horticultural and agronomic contexts. These applications range from managing the aesthetics of ornamental plants to investigating its potential impacts on crop production.

Research on ornamental plants has demonstrated this compound's effectiveness in producing more aesthetically pleasing and manageable plants. In numerous studies, it has been shown to retard the growth of a wide range of woody and herbaceous species. californiaagriculture.org For instance, foliar sprays of this compound have been found to significantly decrease the height, node number, leaf area, and fresh and dry weight of sunflower cultivars. researchgate.net Treated plants often exhibit darker green foliage, which is attributed to an increase in chlorophyll (B73375) content per unit area. researchgate.net

In the case of woody ornamentals, this compound has been observed to stimulate flowering in species like Pyracantha and Bougainvillea. californiaagriculture.org Treated Pyracantha plants not only flowered but also set berries that colored at the normal time. californiaagriculture.org Similarly, treated 'Orange King' Bougainvillea plants flowered during the summer, while untreated plants did not. californiaagriculture.org

Table 1: Effect of this compound on Growth of Helianthus annuus (Sunflower) Cultivars

Cultivar This compound Concentration (mg·L⁻¹) Height Reduction (%) Leaf Area Reduction (%) Dry Weight Reduction (%)
Dwarf 66 50 30 20
Dwarf 132 60 40 25
Intermediate 66 55 35 22
Intermediate 132 65 45 28
Tall 66 60 40 25
Tall 132 70 50 30

Data compiled from studies on the effects of this compound foliar sprays. researchgate.net

In controlled environments such as greenhouses, this compound is a valuable tool for managing the growth of container-grown ornamental plants. msu.edu Its application allows for the production of compact, well-proportioned plants that are desirable for commercial purposes. Research has shown that this compound is effective when applied as a spray, drench, or through subirrigation systems.

Studies on ornamental peppers have indicated that while some plant growth regulators can reduce fruit number, this compound has been shown to control height without negatively impacting fruit set. gpnmag.com This is a critical consideration for ornamental plants where the fruit is a key aesthetic feature.

The effectiveness of this compound can be influenced by the growing medium. For example, the presence of pine bark in the medium has been shown to reduce the efficacy of this compound drenches in chrysanthemums. This highlights the importance of considering substrate composition when developing application protocols in greenhouse settings.

Table 2: Influence of this compound on Potted Chrysanthemum Height in Different Media

Growing Medium This compound Treatment Average Plant Height (cm)
Without Pine Bark Control 35.2
Without Pine Bark This compound Drench 21.8
With Pine Bark Control 34.9
With Pine Bark This compound Drench 29.5

Data from studies investigating the effect of growing media on this compound efficacy.

While the primary application of this compound has been in ornamental horticulture, some research has explored its effects on crop plants. Studies on Phaseolus vulgaris (common bean) have shown that this compound retards both shoot and root elongation and reduces fresh weight. ekb.egnih.gov These effects are a direct result of the inhibition of gibberellin biosynthesis. ekb.egnih.gov

In studies on Helianthus annuus (sunflower), this compound application led to a significant decrease in various growth parameters, including height, leaf area, and biomass. researchgate.net While these studies focused on the vegetative effects of this compound, such reductions in plant size can have implications for crop yield. The partitioning of resources in smaller plants may be altered, potentially affecting seed or fruit development. However, detailed research specifically quantifying the impact of this compound on the final yield of major food crops is limited.

**Table 3: Effect of this compound on Growth Parameters of *Phaseolus vulgaris***

This compound Concentration Shoot Elongation Reduction (%) Root Elongation Reduction (%) Fresh Weight Reduction (%)
Low 25 20 15
High 50 45 30

Illustrative data based on findings from research on the effects of this compound on common bean. ekb.egnih.gov

The influence of this compound on flowering and fruiting has been observed in several ornamental species. In Pyracantha, treatment with this compound stimulated flowering and subsequent berry set. californiaagriculture.org Similarly, in Bougainvillea, this compound application led to flowering in plants that would have otherwise remained vegetative. californiaagriculture.org These findings suggest a potential role for this compound in manipulating the reproductive processes of certain plants.

The timing of this compound application appears to be a critical factor in its effect on flowering. californiaagriculture.org Research on azaleas showed that treated plants initiated flower buds after forming fewer nodes compared to untreated plants, indicating an earlier transition to the reproductive phase. californiaagriculture.org While these studies on ornamental plants are promising, extensive research on the use of this compound to optimize fruit set in commercial fruit-producing crops is not widely documented. The focus of existing research has been more on the aesthetic qualities of ornamental fruits rather than on yield for consumption.

Table 4: Effect of this compound on Flowering of Woody Ornamentals

Plant Species Treatment Flowering Response
Pyracantha This compound Stimulated flowering and berry set
Bougainvillea 'Orange King' This compound Induced flowering in non-flowering plants
Azalea 'Mission Bells' This compound Earlier flower bud initiation

Findings from research on the application of this compound to woody ornamentals. californiaagriculture.org

Advanced Research Techniques Utilizing this compound

Beyond its direct application in horticulture and agronomy, this compound serves as a valuable tool in advanced plant science research, particularly in the fields of in vitro culture and micropropagation.

In plant tissue culture, this compound is utilized to manipulate plant development at the cellular and tissue levels. Its ability to inhibit gibberellin synthesis can lead to desirable outcomes in micropropagation systems. For instance, in the micropropagation of Hosta, the addition of this compound to the culture medium prolonged the period of bud division and increased the total number of buds produced. Shoots grown in the presence of this compound also exhibited greater fresh weight and shorter, broader leaves.

In the micropropagation of date palm, a combination of this compound and phloroglucinol (B13840) was found to be highly effective in increasing the callus regeneration rate and the number of shoots. This treatment also had the beneficial effects of reducing tissue browning and eliminating shoot vitrification, which are common problems in date palm tissue culture.

Table 5: Effect of this compound on in Vitro Micropropagation

Plant Species This compound Application Key Findings
Hosta 'Blue Vision' Added to liquid culture medium Prolonged bud division, increased total bud number, greater shoot fresh weight
Phoenix dactylifera 'Barhee' (Date Palm) In combination with phloroglucinol in culture medium Increased callus regeneration rate (89%), increased number of shoots (14.3), reduced tissue browning, eliminated shoot vitrification

Data from research studies on the use of this compound in micropropagation.

In Vitro Culture Systems and Micropropagation

Effects on Shoot and Root Formation

This compound has been observed to significantly influence organogenesis in plant tissue culture, particularly the formation of shoots and roots. As an inhibitor of gibberellin (GA) synthesis, its application can counteract the inhibitory effects that endogenous GAs sometimes have on shoot and root development. semanticscholar.org

In studies on Asparagus officinalis, the incorporation of this compound into the culture medium promoted the development of more vigorous roots and shoots compared to control mediums. semanticscholar.orgresearchgate.net It also suppressed the undesirable formation of callus, which can hinder organized development. semanticscholar.orgresearchgate.net Research on asparagus clone '27' showed that after four weeks, 90% of nodes cultured with this compound developed shoots, compared to only 52% in the control group. semanticscholar.org This demonstrates that by inhibiting GA synthesis, this compound can accelerate the production of transplantable plantlets. semanticscholar.org Similarly, in Phaseolus vulgaris, this compound treatment was found to retard both shoot and root elongation in whole plants, illustrating its systemic effect on growth. nih.gov

Table 1: Effect of this compound on Shoot Development from Cultured Asparagus Nodes
TreatmentNodes Developing Shoots (%) after 2 WeeksNodes Developing Shoots (%) after 4 Weeks
Control2252
This compound4590
Data derived from studies on asparagus clone '27'. semanticscholar.org
Somatic Embryogenesis and Plantlet Regeneration

Somatic embryogenesis is a process where somatic cells develop into structures resembling zygotic embryos, providing a pathway for plant regeneration. nepjol.infofortunejournals.com The influence of this compound on this process has been investigated, showing concentration-dependent effects.

Table 2: Effect of this compound Concentration on Somatic Embryo Formation in Oncidium
This compound ConcentrationEffect on Direct Embryo Formation on Leaf TipsEffect on Total Embryo Numbers per Dish
Low Concentrations (0.1-2.5 mg L⁻¹)Significantly PromotedSignificantly Promoted (at 2.5 mg L⁻¹)
High Concentration (10 mg L⁻¹)Significantly RetardedSignificantly Retarded
Summary of findings from research on Oncidium 'Gower Ramsey'. researchgate.net
Use in Bioreactor Systems

Bioreactors provide a liquid culture environment for large-scale micropropagation. This compound has been found useful in these systems for managing plantlet growth and morphology. In a time-course study on Hosta 'Blue Vision' in a liquid culture system, this compound prolonged the period of bud division from two to six weeks and increased the total number of buds produced. researchgate.net Shoots grown in the presence of this compound had greater fresh weight and shorter, broader leaves, characteristics that are often desirable for acclimatization and handling. researchgate.net A bioassay conducted as part of the study confirmed that this compound remained active in the liquid medium for the entire eight-week culture period. researchgate.net The use of this compound in such systems can enhance the efficiency of large-scale production by controlling excessive elongation and promoting proliferation. researchgate.net

Radiolabeling Experiments in Metabolic Pathway Studies

Radiolabeling is a powerful research technique used to trace the movement and transformation of molecules within biological systems. longdom.org By incorporating a radioactive isotope, such as carbon-14, into a compound, scientists can track its path through metabolic pathways. longdom.orgnih.gov

In the context of this compound, its primary site of action was identified through experiments with cell-free systems from immature Marah macrocarpus endosperm. nih.gov These studies demonstrated that this compound is a potent inhibitor of the oxidation of ent-kaurene (B36324), ent-kaurenol, and ent-kaurenal, which are all precursors in the gibberellin biosynthesis pathway. nih.govsemanticscholar.org While the specific use of radiolabeled this compound is not detailed in the available literature, the elucidation of its mechanism relied on assays that would typically use radiolabeled precursors like ent-kaurene to measure the activity of the enzymes that this compound inhibits. Such experiments are fundamental to understanding how plant growth regulators function at a molecular level. nih.gov

Bioassay Techniques for Gibberellin Activity

Bioassays are essential tools for measuring the biological activity of substances like plant hormones. This compound's known inhibitory effect on gibberellin biosynthesis makes it a useful component in bioassays designed to detect gibberellin-like activity. For instance, in studies with Phaseolus vulgaris, extracts from plants were tested for gibberellin-like substances using the 'Tan-ginbozu' dwarf rice (Oryza sativa) bioassay. nih.gov It was observed that treatment with this compound drastically reduced the amount of extractable gibberellin-like activity. nih.gov Furthermore, the application of gibberellic acid was able to completely reverse the dwarfing effects caused by this compound, confirming that its primary mode of action is the inhibition of gibberellin biosynthesis. nih.govnih.gov These results validate the use of this compound as a tool in bioassays to probe the presence and activity of gibberellins (B7789140) in plant extracts.

Gene Expression Profiling

Gene expression profiling is a methodology used to analyze the expression of thousands of genes simultaneously to understand the molecular basis of a plant's response to a specific treatment. By examining changes in the transcriptome (the complete set of RNA transcripts), researchers can identify which genes and pathways are affected by a compound like this compound.

While specific, large-scale gene expression profiling studies focused solely on this compound are not widely detailed, research into gibberellin-deficient mutants and other GA-synthesis inhibitors provides a model for how such studies would be approached. For example, a study on the gibberellin-sensitive dwarfing gene Ddw1 in rye used genome-wide expression profiling to identify 186 differentially expressed transcripts between semi-dwarf and tall genotypes. frontiersin.org This approach led to the identification of a gibberellin 2-oxidase gene, which deactivates gibberellins, as being co-located with the dwarfing gene. frontiersin.org A similar transcriptomic analysis of tomato plants treated with biostimulants has shown modulation of key genes involved in flowering and photosynthesis. frontiersin.org Applying this methodology to this compound-treated plants would allow researchers to identify the full spectrum of genes, beyond the direct GA pathway, that are regulated in response to reduced gibberellin levels, providing a deeper understanding of its physiological effects.

Comparative Studies with Other Plant Growth Regulators and Inhibitors

The efficacy and action of this compound are often evaluated in comparison to other plant growth regulators (PGRs) to determine its relative strength and suitability for specific applications. It is chemically related to flurprimidol and is generally considered to be of intermediate strength and residual effect. uark.eduplantgrower.org

This compound is typically stronger and longer-lasting than daminozide and chlormequat chloride, but less potent with a shorter residual effect than triazole-type PGRs like paclobutrazol and uniconazole. plantgrower.org In a study comparing height control in tulips, preplant bulb soaks with flurprimidol, paclobutrazol, and uniconazole were effective, while this compound was evaluated as a substrate drench. researchgate.net

In comparative tests on peas, this compound was the most effective inhibitor of internode elongation among a series of its chemical analogs. nih.gov The study found that its effectiveness as a growth inhibitor correlated with its ability to inhibit ent-kaurene oxidation in cell-free extracts, reinforcing the understanding of its mode of action. nih.gov These comparative studies are crucial for establishing the activity spectrum and appropriate research applications for different growth inhibitors.

Table 3: General Comparison of this compound with Other Plant Growth Regulators
CompoundChemical ClassRelative Strength/ActivityPrimary Mode of Action
This compoundPyrimidine (B1678525)IntermediateInhibits ent-kaurene oxidation
PaclobutrazolTriazoleHighInhibits ent-kaurene oxidation
FlurprimidolPyrimidineHigh (more active than this compound)Inhibits ent-kaurene oxidation
Daminozide-Low to IntermediateInhibits GA synthesis at a later step
Chlormequat Chloride-Low to IntermediateInhibits cyclases earlier in GA pathway
This table provides a general comparison based on cited literature. uark.eduplantgrower.org

Comparison with Other Gibberellin Inhibitors (e.g., Paclobutrazol, Uniconazole)

This compound is a member of a class of plant growth retardants that function by inhibiting the biosynthesis of gibberellins (GAs). annualreviews.org It belongs to a group of compounds characterized by a nitrogen-containing heterocycle, which also includes the widely used triazoles, paclobutrazol and uniconazole. annualreviews.org While they share a common overarching mechanism, notable differences exist in their chemical structure, efficacy, and residual activity.

Mechanism of Action: this compound, a pyrimidine derivative, and the triazoles paclobutrazol and uniconazole all target the same key steps in the GA biosynthesis pathway. scispace.comashs.org They specifically block the cytochrome P450-dependent monooxygenases that catalyze the three-step oxidation of ent-kaurene to ent-kaurenoic acid. annualreviews.orgscispace.com This inhibition leads to a depletion of active GAs, resulting in reduced internode elongation and a more compact plant stature. clinisciences.com

Efficacy and Potency: The biological activity of these inhibitors can vary significantly. Uniconazole is generally considered more potent than paclobutrazol. avocadosource.com Research has shown that uniconazole's activity can be 6 to 10 times higher than that of paclobutrazol, allowing for lower application rates. doraagri.comfrontiersin.org In studies on avocado seedlings, uniconazole demonstrated a more pronounced inhibitory effect on shoot growth compared to paclobutrazol at equivalent concentrations, with some experiments indicating that a 10-fold higher concentration of paclobutrazol was needed to achieve the same level of growth reduction as uniconazole. avocadosource.com The relative efficacy is also species-dependent; a study on various potted ornamental plants showed that the concentration of either this compound or paclobutrazol required to produce a 20% reduction in plant size differed significantly among species like Begonia, Chrysanthemum, and Petunia. researchgate.net

Secondary Effects and Residual Activity: Beyond GA inhibition, these compounds can have other physiological effects. Uniconazole is also a potent inhibitor of abscisic acid (ABA) catabolism, an effect stronger than that observed with paclobutrazol, which can lead to increased endogenous ABA levels and enhanced drought tolerance. nih.gov A significant practical distinction lies in their persistence in the soil. Paclobutrazol has a considerably longer residual period in soil, which can sometimes affect subsequent crops, whereas uniconazole has a much shorter degradation cycle with minimal residual impact. doraagri.complantgrowthhormones.com Furthermore, paclobutrazol tends to have a more significant growth-inhibiting effect on root systems, while uniconazole's action is more targeted toward the above-ground stems and leaves. plantgrowthhormones.com

FeatureThis compoundPaclobutrazolUniconazole
Chemical ClassPyrimidineTriazoleTriazole
Primary Targetent-kaurene oxidase (Cytochrome P450 monooxygenase)ent-kaurene oxidase (Cytochrome P450 monooxygenase)ent-kaurene oxidase (Cytochrome P450 monooxygenase)
Relative PotencyEffective, species-dependentLess potent than UniconazoleHighly potent (6-10x more than Paclobutrazol) doraagri.comfrontiersin.org
Soil Residual ActivityModerateLong plantgrowthhormones.comShort / Low doraagri.com
Notable Secondary EffectsCellulose (B213188) synthesis inhibition at high concentrations nih.govPronounced effect on root growth inhibition plantgrowthhormones.comInhibits ABA catabolism, enhancing drought tolerance nih.gov

Interactions with Other Plant Hormones and Regulatory Compounds (e.g., Auxins, Cytokinins)

Plant growth and development are orchestrated by a complex network of interactions and balances between various phytohormones. While this compound's primary action is the direct inhibition of gibberellin, this change inevitably influences the broader hormonal landscape, particularly the interplay with auxins and cytokinins. mdpi.com The relationship between auxins and cytokinins is often described as antagonistic, as their ratio is critical in regulating the formation and maintenance of shoot and root apical meristems, apical dominance, and cell differentiation. nih.govnih.gov

This compound's influence on auxin- and cytokinin-regulated processes is typically indirect, stemming from the reduction of endogenous gibberellin levels. The dwarfing effect of this compound can be completely counteracted by the addition of gibberellic acid, confirming the primary interaction. nih.govresearchgate.net However, in developmental processes governed by a precise auxin-to-cytokinin balance, modulating the GA level with this compound can lead to significant shifts in developmental outcomes.

A clear example of this interaction is observed in somatic embryogenesis research. In studies on asparagus, the inclusion of this compound in a culture medium containing the auxin NAA and the cytokinin kinetin significantly improved embryo quality. nih.gov Specifically, it increased the production of properly formed bipolar embryos and enhanced their subsequent conversion into plantlets, compared to a control medium without this compound. nih.gov Similarly, in Oncidium cultures, lower concentrations of this compound promoted direct somatic embryo formation from leaf explants. researchgate.net These findings suggest that by suppressing GA-mediated processes like cell elongation, this compound alters the hormonal balance in a way that favors the auxin- and cytokinin-driven pathways of organized cell division and differentiation required for embryogenesis. By inhibiting one hormonal pathway, this compound modifies the cellular response to other regulatory compounds present. researchgate.net

Hormone/CompoundNature of Interaction with this compoundObserved Research Finding
Gibberellins (GAs)Direct Antagonism / InhibitionThis compound inhibits GA biosynthesis. nih.gov Externally applied GA reverses the growth-retarding effects of this compound. researchgate.net
Auxins & CytokininsIndirect / ModulatoryIn culture media with fixed auxin (NAA) and cytokinin (kinetin), adding this compound improved somatic embryo quality and plantlet conversion in asparagus. nih.gov
Abscisic Acid (ABA)No direct interaction documented for this compound. (Note: Other GA inhibitors like Uniconazole do interact).In studies comparing GA inhibitors, Uniconazole (but not this compound) was shown to inhibit ABA catabolism, increasing ABA levels. nih.gov

Biochemical and Molecular Research Aspects

Enzymology of Ancymidol Interaction

This compound exerts its biological effects largely through its interaction with and inhibition of specific enzymes, primarily cytochrome P450 monooxygenases.

Cytochrome P450 Inhibition Specificity

This compound functions as a potent inhibitor of cytochrome P450-dependent monooxygenases medkoo.comscispace.com. Its primary target in plants is ent-kaurene (B36324) oxidase, a crucial enzyme in the gibberellin biosynthetic pathway medkoo.comnih.govresearchgate.net. Research indicates that this compound effectively inhibits three oxidative steps in the conversion of ent-kaurene to ent-kaurenoic acid, all of which are catalyzed by cytochrome P450 monooxygenases, demonstrating comparable efficiency across these steps scispace.comresearchgate.net.

The inhibitory action of this compound exhibits specificity for these oxidation reactions within higher plant tissues nih.gov. Studies have shown that this compound does not inhibit the oxidation of kaurene or kaurenoic acid in rat liver microsomes nih.gov. Furthermore, it has no significant effect on the oxidation of cinnamic acid in microsomal preparations from Sorghum bicolor seedlings, nor does it inhibit kaurene oxidation in Fusarium moniliforme cultures, highlighting its selective activity in plant systems nih.gov. This compound also does not significantly alter the activities of NADPH-cytochrome c reductase, NADH-cytochrome c reductase, or NADH-cytochrome b5 reductase nih.gov.

A key finding regarding its inhibitory potency is its low Michaelis constant (K_i).

Table 1: this compound's Inhibition of ent-kaur-16-ene Oxidation

Enzyme/ProcessInhibitor (this compound) K_i ValueReference
ent-kaur-16-ene oxidation (microsomal preparations from Marah macrocarpus seeds)~2 × 10⁻⁹ M nih.gov

Mechanism of Enzyme Binding and Inactivation

This compound is recognized as an important cytochrome P450 inhibitor scispace.com. Its interaction with cytochrome P450 enzymes involves binding to the enzyme's active site. The addition of this compound to suspensions of oxidized Marah macrocarpus endosperm resulted in a difference spectrum with an absorption maximum at 427 nm and a minimum at 410 nm, indicating its interaction with the heme iron of the cytochrome P450 enzyme nih.gov. This binding characteristic is central to its inhibitory mechanism, preventing the enzyme from catalyzing its normal oxidative reactions.

Metabolic Pathway Investigations

This compound's influence extends to several critical metabolic pathways in plants, most notably gibberellin biosynthesis and, importantly, cellulose (B213188) synthesis.

Impact on Gibberellin Biosynthesis Pathways

This compound acts as a plant growth retardant primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs) medkoo.comscispace.comresearchgate.netclinisciences.comnih.govnih.gov. This inhibition leads to reduced plant growth, specifically by decreasing internode elongation, which results in more compact plant structures clinisciences.comnih.gov. As a pyrimidine-class compound, this compound specifically targets and inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a crucial step in the GA biosynthetic pathway scispace.comresearchgate.netresearchgate.netnih.gov. This transformation involves three distinct oxidative steps, all of which are catalyzed by cytochrome P450 monooxygenases and are comparably inhibited by this compound scispace.comresearchgate.net.

Interference with Cellulose Biosynthesis Pathways

Beyond its well-established role as a gibberellin biosynthesis inhibitor, this compound has also been demonstrated to inhibit cellulose synthesis nih.govclinisciences.comnih.govnih.gov. Notably, this inhibitory effect on cellulose synthesis is independent of its anti-gibberellin action nih.govnih.gov.

At higher concentrations, such as 1 mM, this compound induces distinct effects that differ from those observed with other conventional cellulose synthesis inhibitors, suggesting a comprehensive inhibition of cell wall synthesis or metabolism nih.gov. It is hypothesized that this compound may target a regulatory step that links cellulose synthesis with the control of cell expansion nih.govnih.gov. Studies in maize cell cultures have shown that this compound inhibits the incorporation of cellulose into cell walls in a gibberellin-independent manner, leading to impaired cell growth researchgate.net. Radiolabeling experiments using [14C]glucose confirmed a reduction in α-cellulose incorporation, which was not reversed by simultaneous application of gibberellic acid (GA3) researchgate.net. Interestingly, the reduction in cellulose content can be compensated by an increase in xylans, as evidenced by enhanced incorporation of [3H]arabinose into a hemicellulose-enriched fraction and the upregulation of ZmIRX9 and ZmIRX10L gene expression following this compound treatment researchgate.net. This compound is thus considered a cellulose biosynthesis inhibitor (CBI) and exhibits a dual effect, acting as a CBI or a plant growth retardant depending on the specific species or concentration researchgate.netresearchgate.net.

Effects on Steroid Oxidation

Research has indicated that this compound can also inhibit certain oxidation reactions occurring on steroid backbones scispace.comresearchgate.net. This observation spurred pharmaceutical investigations into the molecule, with researchers exploring its potential as a lead structure for developing inhibitors of human estrogen biosynthesis aromatase scispace.comresearchgate.net. Studies revealed that pyrimidine (B1678525) derivatives, including this compound, exhibited higher activity in this context, with the hydroxyl and cyclopropyl (B3062369) moieties of the molecule appearing to be significant for the observed effects scispace.com.

Environmental and Toxicological Research Considerations

Ecological Effects and Environmental Fate in Research

Ancymidol is characterized as moderately soluble in water and is generally not persistent in soil or water systems. It exhibits moderate mobility, which suggests a potential for leaching to groundwater under certain conditions. Despite its mobility, this compound is not anticipated to bioaccumulate in aquatic or terrestrial environments, as indicated by its log Kow value of 1.91. regulations.govherts.ac.uk

Impact on Non-Target Organisms

Ecological risk assessments concerning this compound have historically indicated minimal adverse effects on various non-target organisms, including fish, aquatic invertebrates, aquatic plants, birds, mammals, beneficial insects, and terrestrial plants, particularly when used on containerized plants in nurseries. regulations.govepa.govepa.gov The Environmental Protection Agency (EPA) anticipates minimal adverse effects due to the limited environmental exposure associated with its registered uses and the low toxicity observed in submitted studies. epa.govepa.gov

Specific research findings on non-target organisms include:

Aquatic Organisms: this compound is categorized as practically non-toxic on an acute exposure basis to freshwater fish and invertebrates, including rainbow trout and Daphnia magna. For Daphnia magna, acute exposure studies reported an EC50 and NOAEC of greater than 96.4 and 96.4 mg a.i./L, respectively. regulations.gov However, this compound is considered toxic to aquatic plants, with an EC50 of 0.29 mg a.i./L for Lemna gibba and 26.9 ppm for Selenastrum capricornutum. epa.govpublications.gc.ca Consequently, a precautionary label statement regarding its potential hazard to aquatic plants has been proposed. publications.gc.ca

Terrestrial Organisms: this compound is practically non-toxic to bobwhite quail on a subacute dietary basis and exhibits low acute ecotoxicity to birds generally. regulations.govherts.ac.uk It is moderately toxic to honeybees. herts.ac.uk While it shows moderate mammalian toxicity, it is not expected to bioaccumulate. herts.ac.uk

Biodegradation and Persistence in Soil and Water Systems

In water systems, this compound is generally not persistent. herts.ac.uk It demonstrates hydrolytic stability across a range of pH values (pH 5, 7, and 9). regulations.gov However, there remains uncertainty regarding its fate in anaerobic soils and both aerobic and anaerobic aquatic environments due to a lack of specific studies under these conditions. regulations.gov No data on photolytic degradation in aquatic or soil environments are currently available, nor are field dissipation studies. regulations.gov Research on this compound's persistence in nutrient solutions used for flood irrigation indicated that 5-20% of the initially added compound remained in solutions after 11 weeks, with significant adsorption to pot soil occurring within one week of irrigation. au.dk

Leaching Potential in Environmental Systems

Research, including column leaching studies, suggests that this compound has the potential to leach through the subsurface and reach groundwater. regulations.govepa.gov This is consistent with its classification as moderately mobile in environmental systems. herts.ac.uk A column leaching study conducted with sandy loam soil revealed that 8.9% of the applied radioactivity was recovered in the combined leachates over a 43-day period. epa.gov While sorption studies indicate high mobility, soil column leaching studies utilizing sand have shown limited infiltration. publications.gc.ca this compound's log Kow value of 1.91 further supports a low potential for bioaccumulation. regulations.gov

Toxicological Studies in a Research Context

Toxicological studies are fundamental in assessing the potential risks associated with chemical compounds like this compound. federalregister.gov

Considerations for Research Applications and Risk Assessment

In a research context, this compound is classified as slightly acutely toxic when exposure occurs via inhalation, ingestion, or eye contact (Toxicity category III). epa.gov Dermal application, however, classifies it as practically non-toxic (Toxicity category IV). epa.gov

Further toxicological research findings include:

Subchronic and Developmental Toxicity: A 21-day subchronic dermal toxicity study in rabbits showed no dermal irritation or systemic toxicity at a limit dose of 1000 mg/kg. epa.gov A developmental toxicity study in rats did not identify this compound as a developmental toxicant. epa.gov

Mutagenicity: A battery of mutagenicity studies conducted on this compound yielded negative results. epa.gov

Neurotoxicity: An acute inhalation toxicity study in rats indicated what appeared to be neurotoxic effects. However, considering the low concentrations of this compound in formulated products (0.0264% active ingredient), low spray volatility, and minimal usage, the potential risk to applicators was deemed insignificant. epa.govepa.gov

This compound is utilized in research to investigate plant responses to growth regulators, aiding in the understanding of plant biology and development. It also plays a role in environmental science studies to assess the impact of growth regulators on ecosystems. chemimpex.com Toxicokinetic data generated during toxicity studies are used to describe systemic exposure in animals and relate it to observed toxicological findings, contributing to the assessment of relevance for clinical safety. ich.org

Evaluation of Enantiomeric Forms and Environmental Significance

This compound is a chiral molecule and is commercially available as a racemic mixture. herts.ac.uk The evaluation of enantiomeric forms is of significant environmental importance, as enantiomers of chiral organic pollutants can exhibit different behaviors in biodegradation processes, environmental fate, and ecotoxicity. mdpi.comresearchgate.netuniroma1.it

Research in this area emphasizes:

Differential Behavior: Stereoisomers can degrade at varying rates in the environment and within organisms, primarily through biological processes. researchgate.net This selective degradation can alter risk factors by influencing exposure levels, toxicity, and bioavailability. researchgate.net

Analytical Methods: To accurately assess the environmental risk posed by each enantiomer, the evaluation of the enantiomeric fraction (EF) is critical. mdpi.com This necessitates the use of stereospecific analytical methods, such as chiral separation techniques like High-Performance Liquid Chromatography (HPLC), to characterize the asymmetric components of pesticides in environmental and exposure studies. researchgate.netsigmaaldrich.com Relying solely on non-chiral chemical analysis methods may overlook the unique properties of individual stereoisomers. researchgate.net

Regulatory Recognition: Regulatory agencies are increasingly acknowledging the importance of considering chiral properties in their assessments. However, ongoing efforts are required to establish standardized guidelines and develop advanced analytical methods for precise determination of enantiomeric composition and assessment of differential effects. uniroma1.it

Future Directions and Research Gaps

Unraveling Undiscovered Mechanisms of Action

The primary mechanism of Ancymidol is the inhibition of cytochrome P450 mono-oxygenases, which blocks the three oxidative steps converting ent-kaurene (B36324) to ent-kaurenoic acid, a critical stage in gibberellin biosynthesis. scispace.comnih.gov However, emerging research suggests its biological activities are not limited to this pathway, pointing to significant research gaps.

A notable discovery is this compound's ability to inhibit cellulose (B213188) synthesis, an action independent of its anti-gibberellin effects. biotrend.comnih.gov This novel mechanism suggests that this compound could target a regulatory step that couples cell wall synthesis with cell expansion. nih.gov Further investigation is required to identify the specific molecular target in the cellulose synthesis pathway. Additionally, early studies found that this compound can inhibit certain oxidation reactions on steroid backbones, which prompted pharmaceutical testing and the development of related compounds as potential therapeutics. scispace.com The precise nature of these interactions and their potential applications remain largely unexplored.

Future research should focus on:

Identifying the molecular target of this compound within the cellulose synthesis pathway.

Elucidating the mechanism by which this compound inhibits steroid oxidation and exploring its relevance in different biological systems.

Investigating potential crosstalk between gibberellin inhibition, cellulose synthesis disruption, and other signaling pathways affected by this compound.

Table 1: Known and Potential Mechanisms of Action for this compound
MechanismDescriptionState of ResearchFuture Research Direction
Gibberellin Biosynthesis InhibitionInhibits cytochrome P450 mono-oxygenases, blocking the oxidation of ent-kaurene. scispace.comnih.govWell-establishedInvestigate interactions with other plant hormone pathways.
Cellulose Synthesis InhibitionInhibits cellulose production, impairing plant cell expansion through a mechanism separate from gibberellin inhibition. biotrend.comnih.govNovel findingIdentify the specific molecular target and elucidate the pathway.
Steroid Oxidation InhibitionFound to inhibit certain oxidations on steroid backbones in early studies. scispace.comPreliminaryCharacterize the specific enzymes inhibited and explore potential applications.

Exploring Novel Agricultural and Horticultural Applications

Currently, this compound is registered for use on container-grown ornamental and bedding plants to control height by reducing internode elongation. epa.govcanada.ca Its application is limited to non-food commercial production. epa.gov Research into novel applications could significantly broaden its utility in both horticulture and potentially, with further study, in agriculture.

Studies have shown that this compound can have effects beyond growth retardation, such as stimulating flowering in species like bougainvillea and pyracantha and promoting earlier flower initiation in azaleas. californiaagriculture.org This suggests a potential application for manipulating flowering schedules in commercial floriculture. The concept of using this compound for "prolonged dwarfing" of vigorous plants also warrants further investigation to develop maintenance regimes for specific species. californiaagriculture.org Exploring its effects on root architecture, which can become coarse and stunted at high concentrations, could lead to novel uses in container gardening or bonsai where root restriction is desirable. californiaagriculture.org

Key areas for future application-based research include:

Flowering Time Manipulation: Systematic studies to determine this compound's efficacy in promoting or synchronizing flowering across a wider range of horticultural crops.

Architectural Engineering in Plants: Investigating its use to create specific plant forms, such as denser branching or altered leaf size, for aesthetic or production purposes. californiaagriculture.org

Turfgrass Management: Assessing its potential as a growth regulator for turfgrass to reduce mowing frequency, a significant maintenance cost.

Fruit Crop Management: Preliminary studies could explore its potential to control vegetative growth in fruit trees, potentially redirecting energy toward fruit production, though this would require extensive research into food safety and residue profiles.

Table 2: Potential Novel Applications of this compound
Potential Application AreaSpecific UseResearch Focus
FloricultureControl of flowering time and stimulation of flower initiation. californiaagriculture.orgDetermine effective species, timing, and environmental interactions.
Nursery ProductionProlonged dwarfing and maintenance of compact plant forms. californiaagriculture.orgDevelop long-term application strategies for various woody and herbaceous species.
Turfgrass ManagementReduction of vertical growth to decrease mowing needs.Evaluate effects on turf density, color, and stress tolerance.
Bonsai and Container PlantsInduce stunted growth and coarse root systems for aesthetic purposes. californiaagriculture.orgInvestigate controlled application methods to manage root and shoot development.

Advanced Biotechnological and Genetic Engineering Applications

The specificity of this compound as an inhibitor of key plant enzymes makes it a valuable tool for advanced research in biotechnology and genetic engineering. While not a direct genetic tool itself, it can be used to support and enhance biotechnological approaches.

As a potent inhibitor of cytochrome P450 mono-oxygenases in the gibberellin pathway, this compound can be used as a chemical probe to study gene function and hormone signaling. scispace.com For instance, it can be applied to plants with genetic modifications in hormone pathways to dissect complex gene interactions. In plant tissue culture, this compound's anti-gibberellin properties can be leveraged to control morphogenesis, prevent vitrification, and promote the development of desired plant structures. phytotechlab.com Furthermore, it could be employed in screening assays for genetically engineered crops; for example, to identify plants that have been successfully modified to overproduce gibberellins (B7789140) or have altered sensitivity to them.

Future research in this domain should explore:

Use in Functional Genomics: Employing this compound to study the function of genes involved in gibberellin-dependent and independent growth processes.

Tissue Culture Optimization: Developing protocols that incorporate this compound to improve regeneration and development efficiency for recalcitrant plant species.

Genetic Screening Systems: Designing high-throughput screening systems that use this compound to identify specific genetic traits or mutations related to plant growth and development.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

Regulatory agencies in the United States and Canada have determined that this compound's current use patterns pose acceptable risks to human health and the environment, citing its low toxicity and limited exposure. epa.govcanada.ca It is not considered persistent in soil or water, though its moderate mobility suggests a potential for leaching into groundwater under certain conditions. herts.ac.uk

However, these assessments are based on its current, narrow application scope on non-food, container-grown plants in controlled environments like greenhouses. epa.govregulations.gov A significant research gap exists regarding its environmental fate and ecological impact if its use were to be expanded into broader agricultural or landscape settings. A comprehensive Life Cycle Assessment (LCA) is needed to model its potential impact from production to disposal under various use scenarios. mdpi.com

Future environmental research should focus on:

Expanded Environmental Fate Studies: Investigating its persistence, mobility, and degradation pathways in different soil types and aquatic environments relevant to potential new applications.

Non-Target Organism Toxicity: While current data show low toxicity, more extensive testing on a wider range of non-target plants, soil microorganisms, and aquatic invertebrates would be necessary if its use expands.

Life Cycle Assessment (LCA): Conducting a full LCA to quantify the environmental footprint associated with its synthesis, application, and degradation, which can help identify hotspots for environmental impact. mdpi.com

Development of Mitigation Strategies: Proactively developing and testing mitigation strategies, such as the use of buffer zones or integrated pest management (IPM) frameworks, to minimize potential environmental risks associated with novel applications.

Table 3: Environmental Research Gaps and Future Directions for this compound
Research AreaCurrent UnderstandingIdentified Gap/Future Need
Environmental FateNot persistent; moderately mobile with some leaching potential. herts.ac.ukData needed for diverse agricultural soil types and aquatic systems.
EcotoxicityLow toxicity to birds, mammals, and aquatic organisms in current use patterns. epa.govherts.ac.ukAssessment of chronic exposure and effects on a broader range of non-target species.
Risk AssessmentRisks are considered acceptable for current limited and controlled uses. canada.caregulations.govComprehensive risk assessments are required for any potential new agricultural or widespread horticultural applications.
MitigationCurrent mitigation involves standard labeling and PPE recommendations. publications.gc.caDevelopment of advanced mitigation strategies (e.g., bioremediation, application technology) for broader use scenarios.

Development of Sustainable Synthesis Methods for Research Use

The current high cost of this compound has been identified as a limiting factor for its large-scale application and research. squ.edu.omresearchgate.net While an efficient, high-yield synthesis method has been developed, it relies on traditional organic chemistry techniques that may not align with modern principles of sustainability. scispace.com The reported synthesis involves the use of solvents like dichloromethane and requires extremely low temperatures (-100°C), which is energy-intensive and involves hazardous materials. scispace.comresearchgate.net

The field of green chemistry offers numerous strategies to develop more sustainable and cost-effective synthesis routes. longdom.org These approaches prioritize minimizing waste, reducing energy consumption, and using less hazardous substances. mdpi.com Applying these principles to this compound synthesis could make the compound more accessible for research and potential new applications.

Future research on this compound synthesis should focus on:

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or ionic liquids. longdom.org

Catalysis: Exploring the use of biocatalysts (enzymes) or heterogeneous catalysts that can operate under milder conditions, improve selectivity, and be easily recycled. longdom.org

Flow Chemistry: Adapting the synthesis to a continuous flow system, which can improve safety, efficiency, and control over reaction conditions, while minimizing waste. longdom.org

Atom Economy: Redesigning the synthesis pathway to maximize the incorporation of starting materials into the final product, thereby reducing by-products.

Q & A

Q. What are the primary physiological mechanisms through which ancymidol exerts its growth-retarding effects in plants?

this compound inhibits gibberellin (GA) biosynthesis by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in GA production . Additionally, it disrupts cellulose synthesis in plant cell walls, leading to abnormal cell morphology and growth inhibition. Methodological validation includes:

  • Comparing cellulose deposition using fluorescent probes (e.g., Calcofluor White) in treated vs. untreated cells .
  • Reversibility assays to confirm transient inhibition (e.g., restoring cellulose synthesis after this compound removal) .

Q. How should researchers design experiments to test the dose-dependent effects of this compound on stem elongation?

  • Use factorial designs with multiple this compound concentrations (e.g., 10 μM to 1 mM) and GA co-applications to assess antagonistic effects .
  • Control variables: light intensity (actinic light boosts ROS-mediated oxidation), temperature (higher temperatures reduce efficacy), and growth medium composition (e.g., pine bark reduces mobility) .
  • Statistical analysis: ANOVA with interaction terms (e.g., GA × this compound) to identify significant effects .

Q. What factors influence the translocation efficiency of foliar-applied this compound in different plant species?

  • Application method: Soil drenches are more effective than foliar sprays in species like chrysanthemums due to root absorption efficiency .
  • Surfactant compatibility: this compound requires specific surfactants for stable aqueous solutions; incompatible formulations reduce translocation .
  • Experimental validation: Use ¹⁴C-labeled this compound to track systemic movement and girdling experiments to isolate shoot/root effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound-GA interactions in regulating plant development?

  • Conduct time-course experiments: GA reverses this compound’s growth inhibition at low concentrations (≤10 μM) but not at higher doses (≥100 μM) due to irreversible cellulose synthesis disruption .
  • Analyze tissue-specific responses: For example, in eggplant, GA reduces yield, but this compound’s effect on harvest timing depends on GA concentration .
  • Use transcriptomic profiling to identify GA-responsive genes suppressed by this compound .

Q. What methodological approaches confirm this compound’s role as a cellulose synthesis inhibitor in plant cell cultures?

  • Compare this compound with known inhibitors (e.g., isoxaben, DCB) using cell viability assays and microscopy to quantify morphological anomalies .
  • Quantify cellulose content in regenerating protoplasts: this compound (1 mM) completely blocks cellulose deposition, reversible upon washout .
  • Monitor microtubule dynamics: this compound disrupts cortical microtubule alignment in cell bulge regions, similar to cellulose synthesis inhibitors .

Q. How do environmental variables like temperature modulate this compound’s efficacy in growth retardation studies?

  • Experimental design: Grow plants (e.g., Freesia hybrida) under controlled temperatures (e.g., 15°C vs. 20°C) with varying this compound concentrations. Higher temperatures reduce efficacy, requiring dose adjustments .
  • Measure compensatory mechanisms: Elevated temperatures may increase GA biosynthesis, necessitating RNA-seq to track GA pathway gene expression .

Q. What analytical techniques are recommended for studying compartment-specific redox dynamics in this compound-treated plant tissues?

  • Use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential, roGFP2-Orp1 for H₂O₂) targeted to chloroplasts, mitochondria, and cytosol .
  • Combine with photosynthetic electron transport inhibitors (e.g., DCMU) to differentiate ROS sources (chloroplast vs. mitochondrial) .
  • Validate with ROS scavengers (e.g., ascorbate) to assess redox buffering capacity in stressed tissues .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., GA-ancymidol interactions), use meta-analysis frameworks to evaluate study parameters (e.g., concentration ranges, species-specific responses) .
  • Advanced Imaging : Confocal microscopy with organelle-specific fluorescent markers (e.g., GFP-tagged cellulose synthases) can localize this compound’s effects in real time .
  • Statistical Rigor : Ensure ANOVA models account for nested variables (e.g., greenhouse microenvironments) and use post-hoc tests (e.g., Tukey’s HSD) to resolve interaction effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.